molecular formula C21H19NO6 B11047914 6-methoxy-9-(3,4,5-trimethoxyphenyl)furo[3,4-b]quinolin-1(3H)-one

6-methoxy-9-(3,4,5-trimethoxyphenyl)furo[3,4-b]quinolin-1(3H)-one

Cat. No. B11047914
M. Wt: 381.4 g/mol
InChI Key: JVABJGBNUVDILB-UHFFFAOYSA-N
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Description

6-methoxy-9-(3,4,5-trimethoxyphenyl)furo[3,4-b]quinolin-1(3H)-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its furoquinoline core, which is substituted with methoxy groups at specific positions, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-9-(3,4,5-trimethoxyphenyl)furo[3,4-b]quinolin-1(3H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent extraction, crystallization, and purification steps are crucial to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-9-(3,4,5-trimethoxyphenyl)furo[3,4-b]quinolin-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium methoxide or potassium tert-butoxide are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various quinoline derivatives, reduced furoquinoline compounds, and substituted methoxy derivatives.

Scientific Research Applications

6-methoxy-9-(3,4,5-trimethoxyphenyl)furo[3,4-b]quinolin-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-methoxy-9-(3,4,5-trimethoxyphenyl)furo[3,4-b]quinolin-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, such as the ERK1/2 pathway, which plays a crucial role in cell proliferation and survival. By targeting these pathways, the compound can exert its effects on cancer cells and inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

    Magnolin: A natural compound with a similar furoquinoline structure, known for its anti-inflammatory and anticancer properties.

    3,4,5-Trimethoxycinnamic acid: Another compound with methoxy groups, used in various chemical and biological applications.

Uniqueness

6-methoxy-9-(3,4,5-trimethoxyphenyl)furo[3,4-b]quinolin-1(3H)-one is unique due to its specific substitution pattern and the presence of both furoquinoline and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

6-methoxy-9-(3,4,5-trimethoxyphenyl)-3H-furo[3,4-b]quinolin-1-one

InChI

InChI=1S/C21H19NO6/c1-24-12-5-6-13-14(9-12)22-15-10-28-21(23)19(15)18(13)11-7-16(25-2)20(27-4)17(8-11)26-3/h5-9H,10H2,1-4H3

InChI Key

JVABJGBNUVDILB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C3C(=N2)COC3=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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